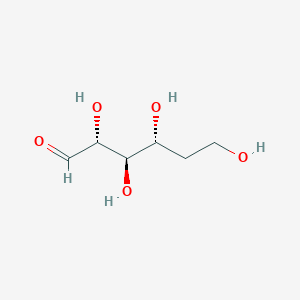

5-Deoxy-D-ribo-hexose

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

6829-62-5 |

|---|---|

Molecular Formula |

C6H12O5 |

Molecular Weight |

164.16 g/mol |

IUPAC Name |

(2R,3R,4R)-2,3,4,6-tetrahydroxyhexanal |

InChI |

InChI=1S/C6H12O5/c7-2-1-4(9)6(11)5(10)3-8/h3-7,9-11H,1-2H2/t4-,5+,6-/m1/s1 |

InChI Key |

QITFYRWXWLBOON-NGJCXOISSA-N |

Isomeric SMILES |

C(CO)[C@H]([C@H]([C@H](C=O)O)O)O |

Canonical SMILES |

C(CO)C(C(C(C=O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Structural Elucidation and Biological Significance of 5-Deoxy-D-ribo-hexose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Deoxy-D-ribo-hexose, a derivative of the naturally occurring hexose D-ribose, is a monosaccharide of significant interest in various biochemical contexts. This technical guide provides a comprehensive overview of the structure, properties, and biological relevance of this compound. It includes a detailed analysis of its chemical structure, a summary of its physicochemical properties, and an examination of its role in prokaryotic metabolism. Furthermore, this guide presents a plausible experimental protocol for its synthesis and purification, alongside a discussion of relevant analytical techniques.

Chemical Structure and Properties

This compound is a hexose sugar in which the hydroxyl group at the C5 position is replaced by a hydrogen atom. This structural modification distinguishes it from its parent molecule, D-ribose. The systematic IUPAC name for its open-chain form is (2R,3R,4R,5R)-2,3,4,5-tetrahydroxyhexanal. In solution, it can exist in equilibrium between its linear aldehyde form and cyclic hemiacetal forms (furanose and pyranose rings).

Stereochemistry and Isomeric Forms

The stereochemistry of this compound is defined by the D-ribo configuration at carbons C2, C3, and C4. The "5-Deoxy" designation indicates the absence of a hydroxyl group at the fifth carbon. Like other sugars, it can exist as different anomers (α and β) in its cyclic forms, which differ in the orientation of the hydroxyl group at the anomeric carbon (C1).

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₅ | PubChem[1] |

| Molecular Weight | 164.16 g/mol | PubChem[1] |

| IUPAC Name | (2R,3R,4R,5R)-2,3,4,5-tetrahydroxyhexanal | PubChem[1] |

| CAS Number | Not available | |

| Computed XLogP3 | -2.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 4 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |

| Rotatable Bond Count | 5 | PubChem[1] |

Table 1: Physicochemical properties of this compound.

Spectroscopic Analysis

Detailed spectroscopic data for this compound is scarce in the public domain. However, based on the known structure and the analysis of similar deoxy sugars, the expected spectral characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple chiral centers and the equilibrium between different isomeric forms in solution. Key signals would include those for the anomeric protons (in the cyclic forms) typically found in the downfield region (δ 4.5-5.5 ppm). The methyl protons of the deoxy group at C5 would appear as a doublet in the upfield region (around δ 1.2-1.4 ppm).

-

¹³C NMR: The carbon NMR spectrum would show six distinct signals for the carbon backbone. The anomeric carbon (C1) would resonate in the downfield region (δ 90-100 ppm). The methyl carbon at C5 would be found in the upfield region (around δ 15-20 ppm).

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak ([M]+) corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of water molecules and cleavage of the carbon-carbon bonds within the sugar ring, characteristic of carbohydrate fragmentation.

Biological Significance and Metabolic Pathway

While this compound itself is not a central metabolite, the related compound 5-deoxy-D-ribose is a byproduct of radical S-adenosylmethionine (SAM) enzyme activity in bacteria.[2] Prokaryotes have evolved a salvage pathway to metabolize this potentially toxic byproduct.[2][3] This pathway, which likely also accommodates this compound after initial processing, channels the carbon skeleton into central metabolism.

The key steps of the 5-deoxyribose salvage pathway are phosphorylation, isomerization, and aldol cleavage.[2]

Experimental Protocols

The following section outlines a plausible, generalized protocol for the synthesis and purification of this compound, adapted from methods for related deoxy sugars.

Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose

This synthesis involves the deoxygenation of a protected D-ribose derivative.[4]

Materials:

-

D-ribose

-

Anhydrous methanol

-

Acetone

-

Concentrated sulfuric acid

-

Tosyl chloride

-

Triethylamine

-

Dichloromethane (DCM)

-

Sodium borohydride (NaBH₄)

-

Dimethyl sulfoxide (DMSO)

-

Pyridine

-

Acetic anhydride

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

Protection of D-ribose: D-ribose is first protected to selectively expose the C5 hydroxyl group for modification. This can be achieved by forming an isopropylidene acetal.

-

Tosylation of the C5 hydroxyl group: The primary hydroxyl group at C5 is converted to a good leaving group by reaction with tosyl chloride in the presence of a base like triethylamine.

-

Reductive deoxygenation: The tosylated intermediate is then treated with a hydride reducing agent, such as sodium borohydride in DMSO, to replace the tosyl group with a hydrogen atom, yielding the 5-deoxy derivative.

-

Hydrolysis and Acetylation: The protecting groups are removed by acid hydrolysis, followed by acetylation of the remaining hydroxyl groups with acetic anhydride in pyridine to yield 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose.

Purification and Characterization

The crude product from the synthesis is purified using silica gel column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes). The purity of the final product can be assessed by thin-layer chromatography (TLC) and characterized by NMR spectroscopy and mass spectrometry.

Deacetylation to this compound

To obtain the final target compound, the acetylated product is deacetylated.

Materials:

-

1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose

-

Anhydrous methanol

-

Sodium methoxide solution (catalytic amount)

-

Amberlite IR-120 (H⁺ form) resin

Procedure:

-

The acetylated sugar is dissolved in anhydrous methanol.

-

A catalytic amount of sodium methoxide solution is added, and the reaction is stirred at room temperature until deacetylation is complete (monitored by TLC).

-

The reaction is neutralized with Amberlite IR-120 (H⁺ form) resin.

-

The resin is filtered off, and the solvent is removed under reduced pressure to yield this compound as a syrup.

Conclusion

This compound represents an intriguing modification of a fundamental biological sugar. While detailed experimental data on its specific physical and chemical properties remain to be fully elucidated, its structural relationship to D-ribose and the existence of metabolic pathways for related 5-deoxy sugars in prokaryotes highlight its potential significance in biochemical research. The synthetic and analytical methods outlined in this guide provide a framework for further investigation into the properties and biological roles of this and other deoxy sugars, which may have implications for drug development and the study of microbial metabolism.

References

An In-depth Technical Guide to 5-Deoxy-D-ribo-hexose: Chemical Properties and IUPAC Nomenclature

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, IUPAC nomenclature, and potential synthetic routes for 5-Deoxy-D-ribo-hexose. Due to the limited availability of direct experimental data for this specific deoxyhexose, this guide also includes information on related compounds to provide a comparative context.

Introduction

This compound is a monosaccharide, specifically a deoxyhexose, where the hydroxyl group at the C5 position of a D-ribo-hexose has been replaced by a hydrogen atom. Deoxy sugars are of significant interest in medicinal chemistry and drug development due to their role in the structure of various natural products with biological activity, including cardiac glycosides and antibiotics. The absence of a hydroxyl group can significantly alter the chemical and physical properties of the sugar, influencing its reactivity, conformational preferences, and interactions with biological systems.

IUPAC Nomenclature and Structure

The systematic IUPAC name for the open-chain form of this compound is (2R,3R,4R)-2,3,4-trihydroxy-5-methyl-pentanal . This name is derived from the IUPAC nomenclature rules for carbohydrates, which prioritize the longest carbon chain with the principal functional group (in this case, the aldehyde at C1). The stereochemistry at the chiral centers (C2, C3, and C4) is designated based on the D-ribo configuration.

In aqueous solution, this compound, like other reducing sugars, is expected to exist as an equilibrium mixture of its open-chain and cyclic hemiacetal forms (furanose and pyranose rings).

Chemical and Physical Properties

Tabulated Properties

The following table summarizes the known properties of 5-Deoxy-D-ribose and the general properties of deoxyhexoses to provide an estimation for this compound.

| Property | 5-Deoxy-D-ribose (Pentose Analogue) | Deoxyhexose (General) | This compound (Predicted) |

| IUPAC Name | (2R,3R,4R)-2,3,4-trihydroxypentanal[1] | Varies with isomer | (2R,3R,4R)-2,3,4-trihydroxy-5-methyl-pentanal |

| Molecular Formula | C₅H₁₀O₄[1][2] | C₆H₁₂O₅ | C₆H₁₂O₅ |

| Molecular Weight | 134.13 g/mol [1][2] | 164.16 g/mol | 164.16 g/mol |

| Appearance | Viscous liquid[2] | Typically white crystalline solids | Likely a syrup or crystalline solid |

| Melting Point | Not available | Varies | Not available |

| Boiling Point | Not available | Varies | Not available |

| Solubility | Soluble in water and methanol (sparingly) | Generally soluble in water | Expected to be soluble in water |

| Optical Rotation | Not available | Varies with isomer | Not available |

| Storage Temperature | -20 °C[2] | Room temperature or refrigerated | -20 °C to room temperature |

Experimental Protocols: A Proposed Synthetic Route

While a specific, optimized synthesis for this compound has not been detailed in the literature, a plausible route can be designed based on established methods for the synthesis of other 5-deoxyhexoses, such as 5-Deoxy-D-xylo-hexose and 5-Deoxy-D-allose[3][4]. A general strategy involves the selective protection of the hydroxyl groups of a suitable D-hexose precursor, followed by the deoxygenation of the C5 hydroxyl group.

Proposed Synthesis Workflow

A potential synthetic pathway starting from D-glucose is outlined below. D-glucose is a readily available and inexpensive starting material. The key challenge lies in achieving the D-ribo configuration at C2, C3, and C4 while selectively deoxygenating at C5. An alternative starting material with the correct stereochemistry, such as D-allose, could simplify the process.

Caption: Proposed synthetic workflow for this compound from D-Glucose.

Methodology:

-

Protection: D-glucose is first protected to allow for selective modification. A common method is the formation of di-isopropylidene acetals.

-

Selective Deprotection and Tosylation: The 5,6-O-isopropylidene group can be selectively removed, followed by tosylation of the primary hydroxyl group at C6 to make it a good leaving group. Subsequent reduction would yield a 6-deoxyhexose. For a 5-deoxyhexose, a different strategy involving the selective tosylation of the C5 hydroxyl group after appropriate protection/deprotection steps would be necessary.

-

Epoxidation and Reduction: To achieve the D-ribo configuration, an inversion of stereochemistry at C3 of the glucose precursor is required. This can be achieved through an oxidation-reduction sequence or via an epoxide intermediate. The tosylated C5 hydroxyl group can then be reduced using a reducing agent like lithium aluminum hydride.

-

Deprotection: Finally, the remaining protecting groups are removed by acidic hydrolysis to yield the target molecule, this compound.

Purification and Analysis:

-

Purification: The final product would likely be purified using column chromatography on silica gel.

-

Analysis: The structure and purity of the synthesized this compound would be confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR) and mass spectrometry.

Biological Role and Signaling Pathways

There is currently no specific information in the scientific literature detailing the biological role or involvement of this compound in any signaling pathways.

However, deoxyhexoses, in general, play important roles in various biological processes. They are components of bacterial cell walls, O-antigens, and natural products with antibiotic and anticancer properties. The absence of a hydroxyl group can render these molecules resistant to enzymatic degradation and can be crucial for their biological activity. For instance, 6-deoxyhexoses are known to be important constituents of cell surface glycans in bacteria, and their biosynthetic pathways are considered potential targets for antibacterial therapies[5].

Conclusion

This compound remains a sparsely characterized deoxy sugar. While its IUPAC name and basic chemical formula can be determined, detailed experimental data on its physical and chemical properties are lacking. This guide has provided a proposed synthetic route based on established methodologies for similar compounds, which can serve as a starting point for its preparation in a laboratory setting. Further research is needed to isolate or synthesize and characterize this compound to explore its potential biological activities and applications in drug development and other scientific fields. The information presented here, compiled from the available literature on related compounds, aims to facilitate these future research endeavors.

References

A Technical Guide to the Natural Occurrence and Analysis of 5-Deoxy-D-ribo-hexose and Related Deoxy Sugars in Bacteria

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct evidence for the widespread natural occurrence of 5-Deoxy-D-ribo-hexose in bacteria is limited in publicly available scientific literature. This guide, therefore, provides a comprehensive overview of the known occurrences of related deoxy sugars in bacteria, along with established methodologies for their detection, characterization, and biosynthetic investigation. The principles and protocols outlined herein are directly applicable to the study of novel deoxy sugars like this compound.

Introduction to Deoxy Sugars in Bacteria

Deoxy sugars are monosaccharides in which a hydroxyl group has been replaced by a hydrogen atom. These sugars are integral components of various bacterial structures and metabolites, playing crucial roles in cell wall integrity, virulence, and antibiotic activity. While 2-deoxy and 6-deoxy sugars are well-documented, the natural occurrence of 5-deoxy-hexoses is less characterized. This guide will explore the landscape of bacterial deoxy sugars, providing a framework for the investigation of this compound.

Known Occurrence of Deoxy Sugars in Bacterial Glycans and Secondary Metabolites

Deoxy sugars are frequently found in the lipopolysaccharides (LPS) of Gram-negative bacteria and as part of the structure of various secondary metabolites, including many antibiotics. The presence of these sugars can significantly influence the biological activity of the parent molecule.

| Deoxy Sugar Class | Example Compound | Bacterial Source | Location/Function | Reference |

| 2-Deoxy Sugars | 2-Deoxy-D-ribose | Escherichia coli | Component of DNA | [1] |

| 2,6-Dideoxy-D-glucose | Streptomyces spp. | Component of antibiotics (e.g., granaticin) | [2] | |

| 2-Acetamido-2,6-dideoxy-L-hexoses | Vibrio cholerae | O-antigen of LPS | [3] | |

| 5-Deoxy Sugars (Pentose) | 5-Deoxy-D-ribose | Escherichia coli | Metabolic intermediate | |

| 5-Chloro-5-deoxy-D-ribose | Salinispora tropica | Precursor to salinosporamide A | [4][5] | |

| 6-Deoxy Sugars | L-Rhamnose (6-deoxy-L-mannose) | Pseudomonas aeruginosa, Helicobacter pylori | O-antigen of LPS | [6][7][8] |

| L-Fucose (6-deoxy-L-galactose) | Helicobacter pylori | O-antigen of LPS | [6][7][8] | |

| 6-Deoxy-D-talose | Actinobacillus actinomycetemcomitans | O-antigen of LPS | [7] |

Biosynthesis of Deoxy Sugars in Bacteria

The biosynthesis of deoxy sugars in bacteria typically initiates from a common nucleotide-diphosphate (NDP)-activated sugar, such as dTDP-D-glucose or GDP-D-mannose. A series of enzymatic reactions, including dehydration, epimerization, and reduction, then modify the sugar to produce the final deoxy form.

The pathway for 6-deoxyhexoses is well-established and serves as a model for the biosynthesis of other deoxy sugars.[6][7][9]

Caption: Generalized pathway for 6-deoxyhexose biosynthesis.

While not yet elucidated, a plausible pathway for this compound could involve a similar set of enzymes acting on an NDP-activated hexose, with a key dehydration step at the C5 position.

Experimental Protocols

This protocol outlines a general method for the hydrolysis of bacterial polysaccharides and subsequent analysis by gas chromatography-mass spectrometry (GC-MS) to identify constituent monosaccharides, including deoxy sugars.

1. Polysaccharide Extraction and Hydrolysis:

- Grow bacterial culture to the desired density.

- Pellet cells by centrifugation and wash with phosphate-buffered saline (PBS).

- Extract lipopolysaccharides (LPS) using a hot phenol-water extraction method.

- Alternatively, for total cell wall sugars, proceed with whole-cell hydrolysis.

- Hydrolyze the purified polysaccharide or whole cells with 2 M trifluoroacetic acid (TFA) at 121°C for 2 hours.

- Remove TFA by evaporation under a stream of nitrogen.

2. Derivatization for GC-MS Analysis:

- Reduce the resulting monosaccharides with sodium borohydride (NaBH₄) to their corresponding alditols.

- Acetylate the alditols by heating with acetic anhydride and pyridine to produce alditol acetates.

- Extract the alditol acetates into an organic solvent (e.g., dichloromethane).

3. GC-MS Analysis:

- Inject the derivatized sample onto a GC-MS system equipped with a suitable capillary column (e.g., SPB-5).

- Use a temperature program that effectively separates the different alditol acetates.

- Identify the monosaccharides by comparing their retention times and mass spectra to those of authentic standards. Deoxy sugars will have characteristic fragmentation patterns.

A[label="Bacterial Culture"];

B[label="Polysaccharide Extraction / Whole Cell Prep"];

C [label="Acid Hydrolysis (TFA)"];

D [label="Reduction (NaBH4)"];

E [label="Acetylation"];

F [label="GC-MS Analysis"];

G [label="Identification via Spectral Library"];

A -> B;

B -> C;

C -> D;

D -> E;

E -> F;

F -> G;

}

Caption: Workflow for the identification of deoxy sugars.

This protocol describes the steps to characterize an enzyme suspected to be involved in deoxy sugar biosynthesis, based on the methods used for SalM from Salinispora tropica.[4][5]

1. Gene Cloning and Protein Expression:

- Identify the candidate gene from the bacterial genome.

- Amplify the gene by PCR and clone it into an expression vector (e.g., pET vector with a His-tag).

- Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

- Induce protein expression with IPTG and grow the culture at an optimal temperature.

- Harvest the cells and lyse them by sonication.

2. Protein Purification:

- Clarify the cell lysate by centrifugation.

- Purify the His-tagged protein from the supernatant using immobilized metal affinity chromatography (IMAC).

- Elute the protein and dialyze it into a suitable storage buffer.

- Assess purity by SDS-PAGE.

3. In Vitro Enzyme Assay:

- Prepare a reaction mixture containing the purified enzyme, the putative NDP-sugar substrate, and any necessary cofactors (e.g., NAD⁺/NADH, NADP⁺/NADPH).

- Incubate the reaction at the optimal temperature for the enzyme.

- Monitor the reaction by observing the change in absorbance of the cofactor (for dehydrogenases/reductases) or by taking time points for analysis by HPLC or LC-MS.

- For structural confirmation of the product, perform a large-scale reaction and purify the product for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.

4. Kinetic Analysis:

- Determine the kinetic parameters (Kₘ, Vₘₐₓ) by varying the substrate concentration and measuring the initial reaction rates.

Signaling Pathways and Logical Relationships

While specific signaling pathways involving this compound are unknown, the general role of bacterial surface polysaccharides in signaling and interaction with the host immune system is well-established.

Caption: Recognition of bacterial LPS by host immune cells.

Conclusion and Future Directions

The study of deoxy sugars in bacteria is a vibrant field with implications for understanding bacterial physiology, pathogenesis, and for the development of new therapeutics. While the natural occurrence of this compound remains to be broadly established, the tools and methodologies are in place for its discovery and characterization. Future research in this area should focus on comprehensive glycomic analyses of diverse bacterial species, coupled with genomic and enzymatic studies to elucidate the biosynthetic pathways of novel deoxy sugars. Such work will undoubtedly expand our understanding of the chemical diversity and biological roles of these important molecules.

References

- 1. Deoxy sugar - Wikipedia [en.wikipedia.org]

- 2. Formation of Antibiotic Deoxysugars [faculty.washington.edu]

- 3. Biosynthesis of 2-acetamido-2,6-dideoxy-L-hexoses in bacteria follows a pattern distinct from those of the pathways of 6-deoxy-L-hexoses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of 5-Chloro-5-Deoxy-d-Ribose 1-Dehydrogenase in Chloroethylmalonyl Coenzyme A Biosynthesis: SUBSTRATE AND REACTION PROFILING - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of 5-chloro-5-deoxy-D-ribose 1-dehydrogenase in chloroethylmalonyl coenzyme A biosynthesis: substrate and reaction profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biosynthesis of 6-deoxyhexose glycans in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. The metabolism of 6-deoxyhexoses in bacterial and animal cells. | Sigma-Aldrich [sigmaaldrich.com]

The Pivotal Role of 5-Deoxy-D-ribo-hexose in Bioactive Natural Products: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Deoxy-D-ribo-hexose, a deoxysugar commonly known as digitoxose, is a crucial glycosidic moiety in a diverse array of bioactive natural products. Its presence is fundamental to the pharmacological activities of several classes of compounds, ranging from cardiotonics to potent anticancer and antimicrobial agents. This technical guide provides an in-depth exploration of the biological significance of this compound, detailing its biosynthesis, occurrence in nature, and the mechanisms by which it modulates the activity of its parent compounds. This document summarizes key quantitative data, presents detailed experimental protocols for analysis, and visualizes complex biological pathways to serve as a comprehensive resource for researchers in natural product chemistry and drug discovery.

Introduction to this compound

Deoxysugars are carbohydrates that have one or more hydroxyl groups replaced by hydrogen atoms. This structural modification significantly impacts the hydrophobicity and conformational flexibility of the sugar, which in turn influences the pharmacokinetic and pharmacodynamic properties of the natural products they are attached to. This compound (a 2,6-dideoxyhexose) is a prominent member of this family and is a key structural component of medically significant natural products, including cardiac glycosides and various antibiotics.[1][2][3] The sugar moiety is often essential for the biological activity, mediating interactions with molecular targets and influencing the overall efficacy of the compound.[1]

Biosynthesis of this compound (Digitoxose)

The biosynthesis of this compound in microorganisms occurs at the level of nucleotide diphosphate (NDP)-sugars, typically as thymidine diphosphate (TDP)-digitoxose.[1][4] This activation is a prerequisite for its incorporation into natural product scaffolds by glycosyltransferases. The pathway commences with a primary activated sugar, TDP-D-glucose, and proceeds through a series of enzymatic reactions involving dehydration, epimerization, and reduction steps to yield the final deoxysugar.[1][5][6]

The generalized biosynthetic pathway for TDP-D-digitoxose is outlined below. It begins with the conversion of TDP-D-glucose to TDP-4-keto-6-deoxy-D-glucose, a key branch point for many deoxysugar biosynthetic pathways.[5] This intermediate then undergoes further enzymatic transformations to yield TDP-D-digitoxose.

Occurrence and Biological Activities of Natural Products Containing this compound

This compound is found in a wide range of natural products, primarily from plant and microbial sources. The presence of this sugar is often critical for their therapeutic effects.

Cardiac Glycosides

The most well-known class of compounds containing this compound are the cardiac glycosides, such as digitoxin, isolated from the foxglove plant (Digitalis purpurea).[3] These compounds are potent inhibitors of the plasma membrane Na+/K+-ATPase (sodium pump).[7] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels via the sodium-calcium exchanger. The elevated calcium enhances the force of contraction of the heart muscle, making these compounds valuable in the treatment of congestive heart failure and certain cardiac arrhythmias.[3]

Anticancer and Antimicrobial Agents

A variety of microbial natural products incorporate this compound and exhibit potent anticancer and antimicrobial activities. These include:

-

Pluramycins: A family of anthracycline antibiotics that intercalate into DNA, leading to cytotoxicity.[8]

-

Calicheamicins: Enediyne antibiotics that cause double-stranded DNA breaks, making them some of the most potent antitumor agents known.[9][10][11]

-

Lobophorins: Spirotetronate macrolides with significant antibacterial and cytotoxic activities.[1]

-

Saccharomicins: Complex heptadecaglycoside antibiotics with potent activity against Gram-positive bacteria, including multidrug-resistant strains.[2][12]

Quantitative Biological Activity Data

The following tables summarize the quantitative biological activities of selected natural products containing this compound.

Table 1: Anticancer Activity of this compound-Containing Natural Products

| Compound | Cancer Cell Line | Activity Metric | Value | Reference(s) |

| Lobophorin F | SF-268 (Glioma) | IC50 | 6.82 µM | [1] |

| Lobophorin F | MCF-7 (Breast) | IC50 | 2.93 µM | [1] |

| Lobophorin F | NCI-H460 (Lung) | IC50 | 3.16 µM | [1] |

| ABBV-011 (Calicheamicin ADC) | NCI-H69 (SCLC) | IC50 | 106 pM | [13] |

Table 2: Antimicrobial Activity of this compound-Containing Natural Products

| Compound | Microbial Strain | Activity Metric | Value (µg/mL) | Reference(s) |

| Lobophorin F | Staphylococcus aureus ATCC 29213 | MIC | 8 | [1] |

| Lobophorin F | Enterococcus faecalis ATCC 29212 | MIC | 8 | [1] |

| Saccharomicin A/B | Staphylococcus aureus (clinical isolates) | MIC | <0.12 - 0.5 | [2][12] |

| Saccharomicin A/B | Vancomycin-resistant enterococci | MIC | 0.25 - 16 | [2][12] |

| Saccharomicin A/B | Gram-negative bacteria | MIC | 0.25 - >128 | [2][12] |

Mechanism of Action: Signaling Pathway of Cardiac Glycosides

The primary molecular target of cardiac glycosides is the α-subunit of the Na+/K+-ATPase. Inhibition of this ion pump not only alters intracellular ion concentrations but also triggers a complex intracellular signaling cascade. This signaling is initiated from a subpopulation of Na+/K+-ATPase that acts as a signal transducer, often in conjunction with other membrane proteins like the epidermal growth factor receptor (EGFR).

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of natural products containing this compound.

General Workflow for Isolation and Characterization

The isolation and characterization of these natural products typically follow a standardized workflow, beginning with extraction from the source material and culminating in structure elucidation and biological testing.

Protocol for Keller-Kiliani Test for 2-Deoxysugars

This colorimetric assay is a classic qualitative test for the presence of 2-deoxysugars, such as digitoxose, in a sample extract.[14][15][16]

Principle: In the presence of a strong acid, the deoxysugar is dehydrated to form furfural derivatives. These derivatives then react with ferric ions in an acetic acid solution to produce a characteristic colored complex.[14]

Reagents:

-

Glacial Acetic Acid

-

5% (w/v) Ferric Chloride (FeCl₃) solution

-

Concentrated Sulfuric Acid (H₂SO₄)

Procedure:

-

Take approximately 2 mL of the plant or microbial extract in a clean, dry test tube.

-

Add 1 mL of glacial acetic acid to the extract.

-

Add one to two drops of 5% ferric chloride solution and mix thoroughly.

-

Carefully incline the test tube and add 1 mL of concentrated sulfuric acid along the inner side of the tube, allowing it to form a distinct layer at the bottom.

-

Observe the interface between the two layers.

Interpretation:

-

Positive Result: The appearance of a reddish-brown ring at the junction of the two layers, with the upper acetic acid layer turning a bluish-green color upon standing, indicates the presence of a 2-deoxysugar.[16]

-

Negative Result: No formation of the characteristic colored ring and upper layer.

Protocol for High-Performance Liquid Chromatography (HPLC) Analysis of Cardiac Glycosides

This protocol provides a general method for the separation and quantification of cardiac glycosides from a purified plant extract.[6][17][18][19]

Instrumentation and Columns:

-

HPLC system with a UV or Photodiode Array (PDA) detector.

-

Reversed-phase C18 column (e.g., 75 mm x 4.6 mm I.D., 3.5 µm particle size).[6]

Mobile Phase:

-

A gradient elution system is typically used.

-

Solvent A: Water

-

Solvent B: Acetonitrile

-

A typical gradient might run from 20% B to 80% B over 30-40 minutes, followed by a wash and re-equilibration step.

Procedure:

-

Sample Preparation: Dissolve the purified extract or standard compounds in the initial mobile phase composition (e.g., 70% aqueous methanol). Filter the sample through a 0.45 µm syringe filter before injection.[6]

-

Chromatographic Conditions:

-

Analysis: Inject the prepared sample and standards into the HPLC system. Identify the cardiac glycosides in the sample by comparing their retention times with those of the known standards. Quantify the compounds by creating a calibration curve from the peak areas of the standards.

Protocol for Na+/K+-ATPase Activity Inhibition Assay

This assay measures the activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The difference in Pi released in the presence and absence of a specific inhibitor (ouabain) represents the Na+/K+-ATPase activity.[4][20][21]

Principle: Na+/K+-ATPase hydrolyzes ATP to ADP and inorganic phosphate (Pi). The amount of Pi produced is measured colorimetrically. The specific activity is determined by subtracting the non-specific ATPase activity (measured in the presence of the inhibitor ouabain) from the total ATPase activity.

Materials:

-

Tissue homogenate or membrane fraction containing Na+/K+-ATPase.

-

Reaction Buffer (e.g., 30 mM Imidazole-HCl, pH 7.4, 130 mM NaCl, 20 mM KCl, 4 mM MgCl₂).[21]

-

Inhibitor Solution: Reaction buffer containing 1 mM ouabain.[21]

-

Substrate: Adenosine triphosphate (ATP) solution.

-

Phosphate detection reagent (e.g., a Molybdate-based colorimetric reagent).

-

Phosphate standard solution for calibration curve.

Procedure:

-

Prepare two sets of reaction tubes for each sample: "Total Activity" and "Ouabain-Inhibited Activity".

-

To the "Total Activity" tubes, add the Reaction Buffer.

-

To the "Ouabain-Inhibited Activity" tubes, add the Inhibitor Solution.

-

Add an aliquot of the enzyme preparation (e.g., 20 µg of membrane protein) to all tubes. Pre-incubate at 37 °C for 5-10 minutes.[4]

-

Initiate the reaction by adding a defined concentration of ATP (e.g., final concentration of 2 mM) to all tubes.[4]

-

Incubate the reaction mixture at 37 °C for a fixed time (e.g., 15-30 minutes).

-

Stop the reaction by adding a protein precipitant or the phosphate detection reagent (which is often acidic and will stop the reaction).

-

Measure the amount of inorganic phosphate released in each tube using a spectrophotometer (e.g., at 660 nm), after the addition of the colorimetric reagent.[20]

-

Calculate the Na+/K+-ATPase activity by subtracting the Pi released in the "Ouabain-Inhibited" tubes from that in the "Total Activity" tubes. Activity is typically expressed as nmol Pi / mg protein / min.

Conclusion and Future Outlook

This compound is a deceptively simple deoxysugar that holds a position of great significance in the realm of natural products. Its incorporation into diverse molecular scaffolds gives rise to a wide spectrum of biological activities, from the life-saving cardiotonic effects of digitalis to the potent cytotoxic actions of enediyne antibiotics. The sugar moiety is rarely a passive component; it is intimately involved in molecular recognition, binding, and the overall pharmacological profile of the parent molecule.

Future research in this area will likely focus on several key aspects. A deeper understanding of the biosynthesis of this and other deoxysugars will open avenues for chemoenzymatic synthesis and the generation of novel natural product analogs through combinatorial biosynthesis. Furthermore, elucidating the precise structure-activity relationships of the sugar moiety will guide the rational design of new therapeutic agents with improved efficacy and reduced toxicity. The continued exploration of nature's chemical diversity promises the discovery of new compounds containing this compound, offering novel leads for the development of next-generation pharmaceuticals.

References

- 1. Lobophorins E and F, new spirotetronate antibiotics from a South China Sea-derived Streptomyces sp. SCSIO 01127 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Saccharomicins, Novel Heptadecaglycoside Antibiotics Produced by Saccharothrix espanaensis: Antibacterial and Mechanistic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism of Na-K-ATPase Inhibition by PGE2 in Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. media.neliti.com [media.neliti.com]

- 6. Optimization and validation of a high-performance liquid chromatography method for the analysis of cardiac glycosides in Digitalis lanata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Na+,K+-ATPase as the Target Enzyme for Organic and Inorganic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparison of the sequence selectivity of the DNA-alkylating pluramycin antitumour antibiotics DC92-B and hedamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Calicheamicin gamma 1I: an antitumor antibiotic that cleaves double-stranded DNA site specifically - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Calicheamicin - Wikipedia [en.wikipedia.org]

- 11. adcreview.com [adcreview.com]

- 12. Saccharomicins, novel heptadecaglycoside antibiotics produced by Saccharothrix espanaensis: antibacterial and mechanistic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 15. bbrc.in [bbrc.in]

- 16. phytojournal.com [phytojournal.com]

- 17. ijpsjournal.com [ijpsjournal.com]

- 18. Modern methods for identification and quantification of cardiac glycosides | Evdokimova | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]

- 19. researchgate.net [researchgate.net]

- 20. assaygenie.com [assaygenie.com]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and History of 5-Deoxy Sugars

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Deoxy sugars are a unique class of carbohydrates in which the hydroxyl group at the C5 position is replaced by a hydrogen atom. This seemingly subtle structural modification imparts significant changes to their chemical properties and biological functions compared to their parent sugars. This guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of 5-deoxy sugars, with a focus on their relevance to drug development and biochemical research.

The absence of the C5 hydroxyl group makes these sugars less polar and alters their conformational preferences, which in turn affects their interactions with enzymes and receptors.[1] 5-Deoxy sugars are found in a variety of natural products, particularly in bacteria, and are key components of some antibiotics and other bioactive molecules.[2] Their unique properties have made them valuable targets for synthetic chemists and important tools for studying biological processes.

Physicochemical Properties of Selected 5-Deoxy Sugars

A summary of the key physicochemical properties of some common 5-deoxy sugars is presented below. This data is essential for their identification, purification, and use in various experimental settings.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Flash Point (°C) | Density (g/cm³) |

| 5-Deoxy-L-arabinose | 13039-56-0 | C₅H₁₀O₄ | 134.13 | 294.48 at 760 mmHg | 146.13 | 1.315 |

| 5-Deoxy-D-ribose | 13039-75-3 | C₅H₁₀O₄ | 134.13 | - | - | - |

| 6-Deoxy-D-glucose | 7658-08-4 | C₆H₁₂O₅ | 164.16 | - | - | - |

Historical Perspective and Key Discoveries

The history of 5-deoxy sugars is intertwined with the broader exploration of carbohydrate chemistry and the discovery of novel natural products. While 2-deoxy sugars, like the famous 2-deoxy-D-ribose of DNA, have been known for a longer time, the specific investigation of 5-deoxy sugars gained momentum with the characterization of complex bacterial polysaccharides and antibiotics.

Early research in the mid-20th century focused on the synthesis and characterization of various deoxy sugars, driven by the need to understand the structure and function of these molecules in biological systems. The development of new synthetic methods allowed for the preparation of a wider range of 5-deoxy sugar derivatives, enabling more detailed studies of their properties and potential applications.

A significant milestone in the field was the discovery of 5-deoxy sugars as components of bioactive natural products. For instance, some antibiotics and other therapeutic agents were found to contain 5-deoxy sugar moieties that are crucial for their biological activity. This discovery spurred further interest in the biosynthesis and chemical synthesis of these unique carbohydrates.

Experimental Protocols: Synthesis of 5-Deoxy-L-arabinose

The following is a detailed experimental protocol for the synthesis of 5-deoxy-L-arabinose, a representative 5-deoxy sugar. This method is adapted from a patented process and involves a two-step reaction sequence starting from 5-tosyl-L-arabinose-dialkylmercaptal.

Step 1: Synthesis of 5-deoxy-L-arabinose-diethylmercaptal

-

Preparation of the reaction mixture: In a 1000 ml round-bottom flask, add 4 g (105 mmoles) of sodium borohydride (NaBH₄) to 100 ml of dimethyl sulfoxide (DMSO). Stir the mixture with a magnetic stirrer until a nearly clear solution is obtained.

-

Addition of the starting material: Slowly add a solution of 20 g (49 mmoles) of 5-tosyl-L-(+)-arabinose-diethylmercaptal in 100 ml of DMSO to the NaBH₄ solution over a period of approximately 2 hours with continuous stirring.

-

Reaction completion and work-up: After the addition is complete, continue stirring for an additional 30 minutes at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

Step 2: Conversion to 5-deoxy-L-arabinose

-

Acidification: To the reaction mixture from Step 1, add hydrochloric acid (HCl) in DMSO.

-

Reaction and Isolation: Stir the mixture for 1 to 5 hours at a temperature between 15°C and 30°C.

-

Purification: The resulting 5-deoxy-L-arabinose can be purified by crystallization from boiling water.

This process provides a high-yield synthesis of 5-deoxy-L-arabinose without the use of heavy metals.

Biosynthesis and Metabolic Pathways

5-Deoxy sugars are synthesized in organisms through specific enzymatic pathways. These pathways often start from common sugar precursors and involve a series of modifications, including dehydration, epimerization, and reduction steps.

One of the most well-studied pathways is the biosynthesis of TDP-L-rhamnose, a 6-deoxy sugar that shares biosynthetic principles with 5-deoxy sugars. The biosynthesis of many deoxysugars, including 5-deoxy sugars, often proceeds through a key intermediate, TDP-4-keto-6-deoxy-α-D-glucose. This intermediate serves as a branch point for the synthesis of a diverse array of deoxysugars.

Below are Graphviz diagrams illustrating key pathways related to 5-deoxy sugars.

Caption: General biosynthetic pathway for TDP-deoxysugars.

References

The Stereochemical Landscape of 5-Deoxy-D-ribo-hexose and its Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of 5-deoxy-D-ribo-hexose and its isomers. It delves into their structural definitions, systematic nomenclature, and the stereochemical relationships that govern their diverse forms. This document also presents a summary of their physicochemical properties, detailed experimental protocols for their synthesis, and a visualization of their isomeric relationships, offering a valuable resource for researchers in carbohydrate chemistry and drug discovery.

Unraveling the Stereochemistry of 5-Deoxy-D-aldohexoses

This compound belongs to the class of deoxy sugars, which are monosaccharides where a hydroxyl group has been replaced by a hydrogen atom. The nomenclature of these compounds precisely defines their stereochemical configuration.

-

Hexose: Indicates a six-carbon monosaccharide.

-

Deoxy: Specifies the absence of a hydroxyl group. The number preceding this prefix indicates the position of the deoxygenation. In this case, it is at carbon 5.

-

D/L Designation: Refers to the configuration of the stereocenter furthest from the carbonyl group (C5 in hexoses). In D-sugars, the hydroxyl group on this carbon is on the right in the Fischer projection.

-

Configurational Prefix (e.g., ribo): Describes the relative stereochemistry of the chiral centers in the sugar chain. For an aldohexose, this typically refers to the arrangement of hydroxyl groups at C2, C3, and C4.

An aldohexose has four chiral centers (C2, C3, C4, and C5), which would theoretically give rise to 24 = 16 stereoisomers (eight D/L pairs).[1][2] The term "this compound" specifically refers to a 5-deoxy-D-aldohexose where the stereochemistry at C2, C3, and C4 mirrors that of D-ribose.

The isomers of this compound, in the context of this guide, are the other 5-deoxy-D-aldohexoses that differ in the stereoconfiguration at C2, C3, and C4. These are systematically named based on the parent aldohexose. The eight D-aldohexoses are D-Allose, D-Altrose, D-Glucose, D-Mannose, D-Gulose, D-Idose, D-Galactose, and D-Talose.[2][3] Consequently, the primary 5-deoxy-D-aldohexose isomers are:

-

5-Deoxy-D-xylo-hexose (also known as 5-Deoxy-D-glucose)

-

5-Deoxy-D-lyxo-hexose

-

5-Deoxy-D-arabino-hexose

-

This compound

-

5-Deoxy-D-gulo-hexose

-

5-Deoxy-D-ido-hexose

-

5-Deoxy-D-galacto-hexose

-

5-Deoxy-D-talo-hexose

Visualization of Stereochemical Relationships

The following diagram illustrates the stereochemical relationships between the parent D-aldohexoses, which directly correspond to the configurations of their 5-deoxy counterparts.

Physicochemical Data of 5-Deoxy-D-aldohexose Isomers

The physical and chemical properties of these isomers are crucial for their identification, separation, and application. Key properties include optical rotation and Nuclear Magnetic Resonance (NMR) spectroscopy data. Due to the relative rarity of some of these compounds, comprehensive data is not always available. The following table summarizes known data for some of the 5-deoxy-D-aldohexose isomers.

| Compound Name | Systematic Name | Molecular Formula | Molecular Weight ( g/mol ) | Specific Optical Rotation [α]D (degrees) |

| 5-Deoxy-D-glucose | 5-Deoxy-D-xylo-hexose | C6H12O5 | 164.16 | +52.7 (for D-glucose) |

| 5-Deoxy-D-mannose | 5-Deoxy-D-lyxo-hexose | C6H12O5 | 164.16 | +14.5 (for D-mannose) |

| 5-Deoxy-D-galactose | 5-Deoxy-D-arabino-hexose | C6H12O5 | 164.16 | +80.2 (for D-galactose) |

| 5-Deoxy-D-ribose | This compound | C6H12O5 | 164.16 | -23.7 (for D-ribose) |

Note: Specific optical rotation values for the parent D-aldohexoses are provided for reference as data for the 5-deoxy analogs is limited. The removal of the hydroxyl group at C5 will influence the overall rotation.

Experimental Protocols for Synthesis

The synthesis of 5-deoxy-D-aldohexoses often involves multi-step procedures starting from readily available monosaccharides. Common strategies include the selective protection of hydroxyl groups, conversion of the C5 hydroxyl into a good leaving group (e.g., tosylate or mesylate), and subsequent reductive deoxygenation.

General Workflow for the Synthesis of 5-Deoxy-D-aldohexoses

Example Protocol: Synthesis of 5-Deoxy-D-xylo-hexose (5-Deoxy-D-glucose)

This protocol is adapted from established methods for the synthesis of deoxy sugars.

Step 1: Preparation of 1,2:3,6-di-O-isopropylidene-α-D-glucofuranose

-

D-glucose is treated with acetone in the presence of a catalyst (e.g., sulfuric acid or iodine) to form 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.

-

Selective hydrolysis of the 5,6-isopropylidene group is achieved using dilute acid to yield 1,2-O-isopropylidene-α-D-glucofuranose.

-

The primary hydroxyl group at C6 is selectively protected, for example, as a trityl ether.

-

The remaining hydroxyl groups at C3 and C5 are then protected, for instance, by forming another isopropylidene group.

-

Removal of the C6 protecting group yields 1,2:3,5-di-O-isopropylidene-α-D-glucofuranose.

Step 2: Tosylation of the C5-hydroxyl group

-

The product from Step 1 is dissolved in pyridine.

-

Tosyl chloride is added portion-wise at 0°C.

-

The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

The mixture is then worked up by extraction with an organic solvent and purified by chromatography.

Step 3: Reductive Deoxygenation

-

The 5-O-tosyl derivative is dissolved in an appropriate solvent (e.g., anhydrous tetrahydrofuran).

-

A reducing agent, such as lithium aluminum hydride (LiAlH4), is added carefully at low temperature.

-

The reaction is stirred until completion and then quenched cautiously with water or ethyl acetate.

-

The product is extracted and purified.

Step 4: Deprotection

-

The protecting groups (isopropylidene) are removed by treatment with a mild acid (e.g., trifluoroacetic acid in water).

-

The final product, 5-deoxy-D-xylo-hexose, is purified by column chromatography.

Biological Significance and Potential Applications

Deoxy sugars play a crucial role in various biological processes. They are key components of nucleic acids (e.g., 2-deoxy-D-ribose in DNA) and are found in the structures of many antibiotics, bacterial cell walls, and cardiac glycosides.[4][5] The absence of a hydroxyl group can significantly alter the chemical and physical properties of the sugar, influencing its reactivity, stability, and interaction with enzymes and receptors.[4]

The biological roles of 5-deoxy-D-aldohexoses are less well-defined than their 2-deoxy and 6-deoxy counterparts. However, their unique structures make them interesting targets for:

-

Drug Development: As modified monosaccharide units in the synthesis of novel nucleoside analogs, antibiotics, or other glycosylated natural products with potential therapeutic activities.

-

Enzyme Inhibition Studies: To probe the active sites of glycosidases and glycosyltransferases, where the absence of the C5 hydroxyl could impact binding and catalysis.

-

Glycobiology Research: To investigate the influence of specific hydroxyl groups on the conformation and biological activity of complex carbohydrates.

Further research into the synthesis and biological evaluation of this compound and its isomers is warranted to fully explore their potential in medicinal chemistry and chemical biology.

References

The Elusive Role of 5-Deoxy-D-ribo-hexose in Cellular Processes: A Technical Review of Related Deoxy Sugars

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide addresses the function of 5-Deoxy-D-ribo-hexose in cellular processes. It is critical to note at the outset that direct research on the biological role of this compound is exceedingly scarce in published scientific literature. Consequently, this document provides a comprehensive overview of the known functions of structurally related and well-studied deoxy sugars, offering a contextual framework for understanding the potential, albeit speculative, roles of this compound. The guide covers the fundamental aspects of deoxy sugars, including their structure, metabolism, and involvement in key cellular pathways, with a focus on analogous compounds to infer the potential biological significance of the titular molecule.

Introduction to Deoxy Sugars and the Structure of this compound

Deoxy sugars are monosaccharides in which a hydroxyl group has been replaced by a hydrogen atom. This seemingly minor modification can have profound effects on the chemical properties and biological functions of the sugar. The most ubiquitous example is 2-deoxy-D-ribose, the foundational sugar of deoxyribonucleic acid (DNA).

The nomenclature "this compound" specifies a six-carbon sugar (hexose) with a stereochemical arrangement analogous to D-ribose at carbons 2, 3, and 4, and lacking a hydroxyl group at the 5th carbon. The following diagram illustrates the structural relationship between D-glucose (a standard aldohexose), D-ribose (a standard aldopentose), and the hypothetical this compound.

The Functional Landscape of Well-Characterized Deoxy Sugars

To understand the potential roles of this compound, it is instructive to review the functions of other deoxy sugars that have been extensively studied.

2-Deoxy-D-ribose: The Backbone of Genetic Information

The primary role of 2-deoxy-D-ribose is as a fundamental component of DNA[1]. The absence of the 2'-hydroxyl group in deoxyribose, as compared to ribose in RNA, contributes to the greater chemical stability of DNA, making it a more suitable molecule for the long-term storage of genetic information[1].

2-Deoxy-D-glucose: A Tool in Cancer Research and Virology

2-Deoxy-D-glucose (2-DG) is a glucose analog that is taken up by glucose transporters. Once inside the cell, it is phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate. This product cannot be further metabolized in the glycolytic pathway, effectively acting as a competitive inhibitor of glycolysis[2][3][4]. Due to the high glucose uptake of many cancer cells (the Warburg effect), 2-DG has been investigated as an anti-cancer agent[3][5][6]. It also has antiviral properties, as it can interfere with viral replication which is dependent on the host cell's metabolic machinery[2][5].

6-Deoxyhexoses: Components of Complex Glycans

Other biologically important deoxy sugars include 6-deoxyhexoses like L-fucose (6-deoxy-L-galactose) and L-rhamnose (6-deoxy-L-mannose). These sugars are found in the complex polysaccharides of bacterial cell walls and as components of glycoproteins and glycolipids in animals[7][8]. They play roles in cell recognition, signaling, and immune responses[7][9][10]. For instance, fucosylated glycans are involved in inflammation and metastasis[7].

Dideoxy Sugars in Bacterial Antigens

Dideoxy sugars, which lack two hydroxyl groups, are also found in nature. For example, paratose (3,6-dideoxy-D-ribo-hexose) and tyvelose (3,6-dideoxy-D-arabino-hexose) are components of the lipopolysaccharides of certain Gram-negative bacteria and are important for their antigenicity[11][12].

Metabolism of Deoxy Sugars: A Case Study of 2-Deoxy-D-ribose Catabolism

While the metabolic fate of this compound is unknown, pathways for other deoxy sugars have been elucidated. In some bacteria, such as Pseudomonas simiae, a novel oxidative pathway for the catabolism of 2-deoxy-D-ribose has been identified[13][14][15]. This pathway involves the oxidation of deoxyribose to deoxyribonate, which is then further metabolized[13][14][15].

The following diagram illustrates a proposed pathway for the catabolism of 2-deoxy-D-ribose.

Synthesis of Deoxy Sugars

Deoxy sugars can be synthesized through various chemical routes. For example, a convenient synthesis of paratose (3,6-dideoxy-D-ribo-hexose) and tyvelose from a chlorodeoxy sugar derivative has been described[11]. De novo asymmetric synthesis of these sugars from simple starting materials like 2-acetylfuran has also been reported[12]. Such synthetic methodologies are crucial for producing these rare sugars for biological studies.

Quantitative Data and Experimental Protocols

A thorough search of the scientific literature did not yield any quantitative data regarding the function of this compound in cellular processes. There are no available enzyme kinetics, binding affinities, or dose-response curves for this specific molecule.

Similarly, no specific experimental protocols for investigating this compound are available. However, researchers interested in studying the potential effects of this sugar could adapt standard methodologies used for other monosaccharides.

Example Experimental Workflow for Investigating a Novel Sugar's Metabolic Role:

Conclusion and Future Directions

Future research in this area would require the chemical synthesis of this compound to enable in vitro and in vivo studies. Investigating its effects on cell proliferation, metabolism, and its potential incorporation into cellular structures would be crucial first steps in elucidating its role in cellular processes. For drug development professionals, the unique structure of this deoxy sugar might offer a scaffold for the design of novel therapeutics, for instance, as an inhibitor of specific hexose-processing enzymes. The path to understanding the function of this compound is open and warrants exploration.

References

- 1. Deoxyribose - Wikipedia [en.wikipedia.org]

- 2. What is 2-Deoxyglucose used for? [synapse.patsnap.com]

- 3. 2-Deoxy-D-glucose - Wikipedia [en.wikipedia.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The metabolism of 6-deoxyhexoses in bacterial and animal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Deoxy sugar - Wikipedia [en.wikipedia.org]

- 9. academic.oup.com [academic.oup.com]

- 10. Biosynthesis of 6-deoxyhexose glycans in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A De Novo Route to 3,6-Dideoxy Sugars [agris.fao.org]

- 13. Oxidative Pathways of Deoxyribose and Deoxyribonate Catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. Oxidative Pathways of Deoxyribose and Deoxyribonate Catabolism - PMC [pmc.ncbi.nlm.nih.gov]

5-Deoxy-D-ribo-hexose CAS number and molecular weight

An In-Depth Technical Guide to 5-Deoxy-D-ribo-hexose and Related Compounds

This technical guide provides comprehensive information on this compound and its closely related chemical structures for researchers, scientists, and professionals in drug development. Due to the limited direct information on this compound, this guide also includes data on the more extensively documented 5-Deoxy-D-ribose.

Chemical and Physical Data

The nomenclature of deoxy sugars can lead to ambiguity. "this compound" specifies a six-carbon sugar (hexose) with a D-ribo configuration where the hydroxyl group at the fifth carbon is replaced by a hydrogen. While a specific CAS number for this exact open-chain structure is not readily found in major chemical databases, a cyclic form, 5-deoxy-D-ribo-hexofuranose, is documented. For clarity and comparison, the properties of the more common five-carbon analogue, 5-Deoxy-D-ribose, are also presented.

| Property | 5-deoxy-D-ribo-hexofuranose | 5-Deoxy-D-ribose |

| Synonyms | 5-deoxy-d-ribo-hexofuranose | (2R,3R,4R)-2,3,4-trihydroxypentanal |

| Molecular Formula | C6H12O5[1] | C5H10O4[2][][4] |

| Molecular Weight | 164.16 g/mol [1] | 134.13 g/mol [2][][4] |

| CAS Number | Not readily available | 13039-75-3[2][] |

| PubChem CID | 11829769[1] | 45489773[4] |

| Other Identifiers | GlyTouCan: G38256GN[1] | MDL Number: MFCD09880210[] |

Structural Relationships

To visually delineate the structural differences between D-ribose, its 5-deoxy pentose form, and the 5-deoxy hexose form, the following diagram illustrates their relationship.

Experimental Protocols

While specific experimental protocols for the synthesis or use of this compound are not widely published, a relevant protocol for the synthesis of a derivative of the closely related 5-Deoxy-D-ribose is detailed below. This procedure outlines the synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose.[5][6]

Objective: To synthesize 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose.

Key Reaction Steps:

-

Protection: Protection of the hydroxyl groups of D-ribose. A common method is the formation of an isopropylidene acetal.

-

Sulfonylation: Selective sulfonylation of the primary hydroxyl group at the C5 position.

-

Deoxygenation: Reductive displacement of the sulfonyloxy group using a hydride reagent to yield the 5-deoxy sugar.

-

Hydrolysis: Removal of the protecting groups.

-

Acetylation: Acetylation of the free hydroxyl groups to yield the final product.

A generalized workflow for this synthesis is presented in the following diagram.

References

Spectroscopic and Synthetic Insights into 5-Deoxy-D-ribo-hexose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic pathways related to 5-Deoxy-D-ribo-hexose. Due to the limited availability of direct spectroscopic data for this specific compound, this document presents representative data from structurally similar deoxy sugars to offer valuable insights for researchers in the field. The guide details generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data applicable to deoxyhexoses. Furthermore, it visualizes key chemical and biochemical pathways involving related deoxy sugars.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of monosaccharides in solution. The chemical shifts (δ) and coupling constants (J) provide detailed information about the configuration and conformation of the sugar ring. The following table presents representative ¹H and ¹³C NMR data for 6-deoxy-D-altrose, a structural isomer of this compound. The data reflects the presence of multiple anomeric and ring forms in solution.[1]

Table 1: Representative NMR Data for 6-Deoxy-D-altrose in D₂O [1]

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-1 (α-pyranose) | ~5.1 | ~94.5 |

| H-1 (β-pyranose) | ~4.6 | ~95.96 |

| H-1 (α-furanose) | ~5.2 | ~97.83 |

| H-1 (β-furanose) | ~5.3 | ~103.83 |

| H-2 - H-5 | 3.4 - 4.2 | 68.0 - 75.0 |

| H-6 (CH₃) | 1.2 - 1.3 | 18.82 - 20.24 |

Note: The chemical shifts for ring protons (H-2 to H-5) and carbons (C-2 to C-5) are complex and overlapping due to the presence of multiple isomers. 2D NMR techniques are typically required for full assignment.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For carbohydrates, the IR spectrum is dominated by strong absorptions from hydroxyl (O-H) and carbon-oxygen (C-O) bonds. The "fingerprint region" (below 1500 cm⁻¹) is unique to each molecule and can be used for identification.

Table 2: Typical IR Absorption Bands for Deoxy Sugars

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3600 - 3200 (broad) | O-H stretching | Hydroxyl groups |

| 3000 - 2800 | C-H stretching | CH, CH₂, CH₃ groups |

| ~1735 (if acetylated) | C=O stretching | Ester carbonyl |

| 1450 - 1200 | C-H bending, C-O-H bending | Various |

| 1200 - 950 | C-O stretching, C-C stretching | "Fingerprint Region" |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural analysis. For carbohydrates, soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to prevent extensive fragmentation of the parent molecule.

Table 3: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₆H₁₂O₅ |

| Molecular Weight | 164.16 g/mol |

| Ionization Mode | Positive or Negative Ion ESI or MALDI |

| Common Adducts (Positive) | [M+Na]⁺, [M+K]⁺ |

| Common Adducts (Negative) | [M-H]⁻, [M+Cl]⁻ |

| Fragmentation | Cleavage of glycosidic bonds and cross-ring cleavages are typical for carbohydrates.[2][3] |

Experimental Protocols

The following sections provide detailed, generalized methodologies for the spectroscopic analysis of deoxy sugars.

NMR Spectroscopy Protocol for Monosaccharides

This protocol outlines the steps for acquiring high-resolution 1D and 2D NMR spectra of a deoxy sugar sample.

-

Sample Preparation:

-

Dissolve 5-10 mg of the carbohydrate sample in 0.5-0.6 mL of high-purity deuterated solvent (e.g., D₂O, DMSO-d₆).

-

For exchangeable protons (hydroxyl groups), spectra can be recorded in a mixture of H₂O/D₂O (e.g., 9:1) or a non-aqueous solvent like DMSO-d₆.[4]

-

Add a small amount of an internal standard (e.g., TSP, TMSP) for chemical shift referencing.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.[5]

-

Tune and match the probe for the desired nuclei (¹H, ¹³C).

-

Shim the magnetic field to achieve high homogeneity and resolution.

-

-

Data Acquisition:

-

¹H NMR: Acquire a 1D proton spectrum. Use solvent suppression techniques if necessary (e.g., presaturation, WATERGATE).[4]

-

¹³C NMR: Acquire a 1D carbon spectrum with proton decoupling.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the sugar ring.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.[6]

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, useful for assigning quaternary carbons and linkages.

-

TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., all protons of a single monosaccharide residue).[4][6]

-

-

-

Data Processing and Analysis:

-

Apply Fourier transformation, phase correction, and baseline correction to the raw data.

-

Integrate the signals in the ¹H spectrum to determine the relative ratios of different anomers or isomers.

-

Analyze the coupling constants in the ¹H and COSY spectra to determine the stereochemistry of the protons.

-

Use the 2D correlation spectra to assign all ¹H and ¹³C chemical shifts.

-

IR Spectroscopy Protocol for Monosaccharides

This protocol describes the use of Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FT-IR) spectroscopy for analyzing a solid carbohydrate sample.[7]

-

Sample Preparation:

-

Ensure the carbohydrate sample is dry and free of solvent.

-

Place a small amount of the powdered sample directly onto the ATR crystal.

-

-

Instrument Setup:

-

Use an FT-IR spectrometer equipped with an ATR accessory.

-

Record a background spectrum of the clean, empty ATR crystal.

-

-

Data Acquisition:

-

Apply pressure to ensure good contact between the sample and the ATR crystal.

-

Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Perform a background subtraction using the previously recorded background spectrum.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., O-H, C-H, C-O).

-

Compare the fingerprint region to reference spectra for identification.

-

Mass Spectrometry Protocol for Monosaccharides

This protocol outlines a general procedure for the analysis of a deoxy sugar using ESI-MS.[3]

-

Sample Preparation:

-

Dissolve a small amount of the carbohydrate sample (e.g., 1 mg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol.

-

The addition of a small amount of salt (e.g., sodium acetate) can enhance the formation of specific adducts ([M+Na]⁺) for improved detection in positive ion mode.[3]

-

-

Instrument Setup:

-

Use an ESI mass spectrometer (e.g., Q-TOF, Orbitrap) for high-resolution mass analysis.

-

Calibrate the instrument using a standard calibration mixture to ensure high mass accuracy.

-

Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) for the analyte.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in either positive or negative ion mode over a relevant m/z range.

-

For structural elucidation, perform tandem MS (MS/MS) experiments. Select the precursor ion of interest (e.g., [M+Na]⁺) and subject it to collision-induced dissociation (CID) to generate fragment ions.[8]

-

-

Data Processing and Analysis:

-

Determine the accurate mass of the molecular ion to confirm the elemental composition.

-

Analyze the fragmentation pattern from the MS/MS spectrum to deduce structural information, such as the location of the deoxy position and the ring size.

-

Visualized Pathways and Workflows

The following diagrams, created using the DOT language, illustrate relevant synthetic and biosynthetic pathways for deoxy sugars.

Synthesis of a 5-Deoxy-D-ribofuranose Derivative

This diagram illustrates a synthetic route towards 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose starting from D-ribose. This multi-step synthesis involves protection, activation of the primary hydroxyl group, deoxygenation, and finally, acetylation.[9][10]

Caption: Synthetic pathway for a 5-deoxy-D-ribofuranose derivative.

Biosynthesis of 5-Chloro-5-Deoxy-d-Ribose

This diagram illustrates the initial steps in the biosynthesis of chloroethylmalonyl-CoA, which involves the enzymatic conversion of 5-chloro-5-deoxy-d-ribose. This pathway is relevant to the production of the proteasome inhibitor salinosporamide A.[11]

Caption: Biosynthetic pathway involving 5-chloro-5-deoxy-d-ribose.

General Analytical Workflow for Carbohydrate Analysis

This diagram outlines a typical workflow for the structural analysis of an unknown carbohydrate, integrating various spectroscopic and chromatographic techniques.

Caption: Analytical workflow for carbohydrate structure elucidation.

References

- 1. researchgate.net [researchgate.net]

- 2. Mass Spectrometry-Based Techniques to Elucidate the Sugar Code - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ATR FT-IR Method for Analysis of Monosaccharide Composition | MtoZ Biolabs [mtoz-biolabs.com]

- 8. youtube.com [youtube.com]

- 9. Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Characterization of 5-Chloro-5-Deoxy-d-Ribose 1-Dehydrogenase in Chloroethylmalonyl Coenzyme A Biosynthesis: SUBSTRATE AND REACTION PROFILING - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose, a key intermediate in the synthesis of various nucleoside analogues used in anticancer and antiviral therapies.[1] The described method starts from D-ribose and involves a five-step reaction sequence: ketalization, esterification (sulfonylation), reduction, hydrolysis, and acetylation.[1][2] This practical route is high-yielding, cost-effective, and suitable for multi-gram scale preparations.[2][3] An alternative synthetic route starting from inosine is also briefly discussed.

Introduction

5'-Deoxyribonucleosides and their analogues are an important class of compounds in medicinal chemistry.[1] Lacking the 5'-hydroxyl group, they often exhibit unique biological activities and reduced toxicity compared to their parent nucleosides, as they cannot be phosphorylated in vivo.[1] The title compound, 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose, serves as a crucial building block for the synthesis of these modified nucleosides, including the antitumor drug capecitabine. The following protocol details a reliable and scalable method for its preparation from the readily available starting material, D-ribose.

Overall Synthesis Workflow

The synthesis proceeds through a series of protecting group manipulations and a key deoxygenation step to afford the target compound.

Figure 1. Overall workflow for the synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose.

Experimental Protocols

This section provides detailed methodologies for each key step in the synthesis.

Step 1: Ketalization - Synthesis of Methyl 2,3-O-isopropylidene-β-D-ribofuranoside

This step protects the 2- and 3-hydroxyl groups of D-ribose as an acetonide and forms the methyl furanoside.

Protocol:

-

To a suspension of D-ribose in a mixture of acetone and methanol, add concentrated sulfuric acid.

-

Stir the reaction mixture at room temperature.

-

Upon completion, neutralize the reaction with a suitable base (e.g., sodium bicarbonate).

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by chromatography to yield methyl 2,3-O-isopropylidene-β-D-ribofuranoside.

Step 2: Esterification (Tosylation) - Synthesis of Methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside

The primary 5-hydroxyl group is selectively activated by tosylation, preparing it for the subsequent deoxygenation step.

Protocol:

-

Dissolve methyl 2,3-O-isopropylidene-β-D-ribofuranoside in dichloromethane (DCM).

-

Add triethylamine (Et3N) to the solution.

-

Cool the mixture in an ice bath and add tosyl chloride (TsCl) portion-wise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product, methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside, can often be used in the next step without further purification.

Step 3: Reduction - Synthesis of Methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside

This is the key deoxygenation step, where the tosyl group is displaced by a hydride.

Protocol:

-

Dissolve the tosylated intermediate in dimethyl sulfoxide (DMSO).

-

Add sodium borohydride (NaBH4) to the solution.

-

Heat the reaction mixture to 80-85°C and stir until the reaction is complete.

-

Cool the reaction to room temperature and pour it into ice water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Hydrolysis - Synthesis of 5-Deoxy-D-ribofuranose

The isopropylidene and methyl glycoside protecting groups are removed by acid-catalyzed hydrolysis.

Protocol:

-

To the crude methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside, add a dilute solution of sulfuric acid (e.g., 0.04N).

-

Heat the mixture to 80-85°C and stir until the hydrolysis is complete.

-

Cool the reaction mixture and neutralize it with a base such as barium carbonate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain 5-deoxy-D-ribofuranose as a syrup.

Step 5: Acetylation - Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose

The final step involves the acetylation of the hydroxyl groups of 5-deoxy-D-ribofuranose.

Protocol:

-

Dissolve the crude 5-deoxy-D-ribofuranose in pyridine.

-

Add acetic anhydride (Ac2O) to the solution at 0°C.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Pour the reaction mixture into ice water and extract the product with an organic solvent.

-